Section 1: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
Section 1: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
An In-Depth Technical Guide to the Mechanistic Landscape of Azetidine Carboxamides
Introduction
This guide provides a comprehensive overview of the known mechanisms of action for structurally related azetidine carboxamide derivatives. By examining these well-characterized analogues, we can infer the potential biological activities and molecular targets of compounds like 3-(aminomethyl)azetidine-1-carboxamide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the pharmacology, underlying molecular pathways, and experimental methodologies associated with this versatile chemical class.
A prominent and therapeutically significant role for azetidine carboxamides is the potent and selective inhibition of STAT3, a transcription factor that is a critical node in cellular signaling.
Expertise & Experience: The Rationale for Targeting STAT3
Persistent activation of STAT3 is a hallmark of numerous human cancers, including triple-negative breast cancer (TNBC).[1] It drives the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion. Therefore, direct inhibition of STAT3 presents a compelling therapeutic strategy. The development of small-molecule inhibitors has been challenging, but the azetidine scaffold has proven to be a breakthrough. Specifically, (R)-azetidine-2-carboxamide analogues have emerged as a highly potent class of STAT3 inhibitors.[2]
Trustworthiness: A Covalent and Irreversible Mechanism
The mechanism of action for these azetidine-based inhibitors is well-elucidated and involves irreversible covalent binding.[1] Mass spectrometry and site-directed mutagenesis studies have confirmed that these compounds form a covalent bond with specific cysteine residues, notably Cys426 and Cys468, within the STAT3 protein.[3] This irreversible binding locks the protein in an inactive state, preventing its downstream functions.
The key steps in the mechanism are:
-
Inhibition of Phosphorylation and Dimerization: The covalent modification prevents the phosphorylation of STAT3, which is a prerequisite for the formation of STAT3:STAT3 dimers.
-
Blockade of Nuclear Translocation: Without dimerization, STAT3 cannot translocate to the nucleus.
-
Cessation of Transcriptional Activity: Consequently, STAT3 is unable to bind to DNA response elements in the promoters of its target genes, thereby shutting down its oncogenic transcriptional program.[1]
These compounds exhibit high selectivity for STAT3 over other STAT family members like STAT1 and STAT5, which is crucial for minimizing off-target effects.[3][4]
Data Presentation: Potency of Azetidine-Based STAT3 Inhibitors
| Compound | Class/Type | Assay | IC50 (µM) | EC50 (µM) | Reference(s) |
| 5a | (R)-azetidine-2-carboxamide | EMSA | 0.55 | - | [2] |
| 5o | (R)-azetidine-2-carboxamide | EMSA | 0.38 | - | [2] |
| 8i | (R)-azetidine-2-carboxamide | EMSA | 0.34 | - | [2] |
| 7g | (R)-azetidine-2-carboxamide | Cellular (Viability) | - | 0.9-1.9 | [2] |
| 9k | (R)-azetidine-2-carboxamide | Cellular (Viability) | - | 0.9-1.9 | [2] |
| H172 (9f) | Azetidine-based | EMSA | 0.38 - 0.98 | - | [3][4] |
| H182 | Azetidine-based | EMSA | 0.38 - 0.98 | - | [3][4] |
IC50: Half-maximal inhibitory concentration in a cell-free assay. EC50: Half-maximal effective concentration in a cell-based assay. EMSA: Electrophoretic Mobility Shift Assay.
Mandatory Visualization: STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the STAT3 signaling pathway by azetidine carboxamides.
Experimental Protocols: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
Objective: To determine the direct inhibitory effect of an azetidine carboxamide compound on the DNA-binding activity of STAT3.
Methodology:
-
Nuclear Extract Preparation:
-
Culture a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) to ~80-90% confluency.
-
Harvest cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard hypotonic lysis protocol.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., hSIE probe).
-
Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorophore).
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, pre-incubate varying concentrations of the test azetidine carboxamide compound (or vehicle control) with a fixed amount of nuclear extract (e.g., 5-10 µg) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.
-
Add the labeled probe to the reaction mixture along with a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Incubate the binding reaction for a further 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of protein-DNA complexes.
-
-
Detection and Analysis:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or direct fluorescence imaging.
-
Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).
-
Plot the percentage of STAT3:DNA complex relative to the vehicle control against the inhibitor concentration to determine the IC50 value.[2]
-
Section 2: Disruption of Mycobacterial Cell Wall Synthesis
Another critical mechanism of action for azetidine derivatives is the inhibition of mycolic acid biosynthesis, presenting a novel strategy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Expertise & Experience: A New Front in the Fight Against Tuberculosis
The cell wall of Mtb is a unique and complex structure, rich in mycolic acids, which are very long-chain fatty acids. This mycolic acid layer is essential for the bacterium's survival, protecting it from antibiotics and the host immune system.[5][6] Therefore, the enzymes involved in mycolic acid synthesis are prime targets for new anti-tubercular drugs. A series of azetidine derivatives, termed BGAz, have been identified through whole-cell phenotypic screening and exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) Mtb strains.[7][8]
Trustworthiness: A Novel Mode of Action
Mode of action studies, including transcriptomic analysis, indicate that these azetidine compounds inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope.[7][9] Specifically, they arrest the late stages of mycolic acid biosynthesis.[8] This mechanism is distinct from that of existing mycobacterial cell wall inhibitors, suggesting that these compounds could be effective against resistant strains and may have a low propensity for developing new resistance.[7][9]
Data Presentation: Anti-mycobacterial Activity of Azetidine (BGAz) Derivatives
| Compound | M. tuberculosis Strain | MIC99 (µM) | Reference |
| BGAz-001 | M. smegmatis | 30.5 | [8] |
| BGAz-001 | M. bovis BCG | 64.5 | [8] |
| BGAz series | Drug-sensitive Mtb & MDR-TB | <10 | [7][8][9] |
MIC99: Minimum inhibitory concentration required to inhibit the growth of 99% of organisms.
Mandatory Visualization: Mycolic Acid Biosynthesis Inhibition
Caption: Proposed inhibition of late-stage mycolic acid biosynthesis by BGAz azetidines.
Experimental Protocols: Resazurin Microtiter Assay (REMA) for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of an azetidine compound against Mycobacterium tuberculosis.
Methodology:
-
Preparation of Inoculum:
-
Grow Mtb (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of the test azetidine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared Mtb inoculum to each well containing the diluted compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Resazurin:
-
After the initial incubation period, add a sterile solution of resazurin (a cell viability indicator) to each well.
-
Resazurin is blue and is reduced by metabolically active cells to the pink, fluorescent resorufin.
-
Re-incubate the plate for 24-48 hours.
-
-
Data Analysis:
-
Visually inspect the plate for a color change. Wells that remain blue contain inhibited or dead bacteria, while wells that turn pink contain viable bacteria.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Section 3: Inhibition of Acyl-ACP Thioesterase in Plants
The azetidine carboxamide scaffold has also been successfully exploited in agrochemistry, leading to a new class of herbicides that target a plant-specific enzyme.
Expertise & Experience: A Scaffold-Hopping Approach to Herbicides
Utilizing scaffold-hopping and bioisosteric replacement strategies, researchers have adapted fungicidal lead structures into novel azetidinyl carboxamide inhibitors of the plant enzyme acyl-ACP thioesterase (FAT).[10][11] This enzyme is crucial for terminating fatty acid synthesis within the plastid by hydrolyzing the acyl-ACP (acyl carrier protein) thioester bond, releasing free fatty acids for lipid assembly. Inhibiting FAT disrupts lipid metabolism, which is lethal to the plant.
Data Presentation: In Vitro Affinity of Azetidinyl Carboxamides for FAT
Quantitative data for specific azetidinyl carboxamide inhibitors of FAT is often presented in comparative terms within the primary literature, focusing on structure-activity relationships (SAR). The studies confirm that these compounds show promising target affinity coupled with good in vivo herbicidal efficacy.[10][12]
Mandatory Visualization: Plant Fatty Acid Synthesis Inhibition
Caption: Inhibition of Acyl-ACP Thioesterase (FAT) in plant fatty acid synthesis.
Experimental Protocols: Conceptual In Vitro FAT Inhibition Assay
Objective: To measure the inhibitory activity of an azetidinyl carboxamide on a purified plant Acyl-ACP Thioesterase.
Methodology:
-
Enzyme and Substrate Preparation:
-
Express and purify a recombinant plant FAT enzyme (e.g., from Lemna paucicostata, LEMPA).
-
Synthesize a labeled acyl-ACP substrate (e.g., [¹⁴C]oleoyl-ACP).
-
-
Inhibition Assay:
-
Incubate the purified FAT enzyme with various concentrations of the test compound in a suitable buffer.
-
Initiate the reaction by adding the labeled acyl-ACP substrate.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
-
Quantification of Product:
-
Stop the reaction (e.g., by adding acid).
-
Separate the product (radiolabeled free fatty acid) from the unreacted substrate (radiolabeled acyl-ACP). This can be achieved by methods such as liquid-liquid extraction followed by scintillation counting, or by thin-layer chromatography (TLC).
-
-
Data Analysis:
-
Calculate the rate of reaction at each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Section 4: Other Potential Biological Roles
The versatility of the azetidine carboxamide scaffold extends to other therapeutic areas and applications.
-
Aryl Hydrocarbon Receptor (AHR) Agonism: Certain carboxamide derivatives have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AHR). Activation of AHR can restore the expression of key epidermal proteins like filaggrin, suggesting a therapeutic potential for inflammatory skin conditions such as atopic dermatitis.[13]
-
PROTAC Linkers: The protected precursor, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, is commercially available and used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this context, the azetidine moiety serves as a rigid and synthetically tractable component of the linker connecting the target-binding and ligase-binding moieties.
Conclusion
While the precise mechanism of action for 3-(aminomethyl)azetidine-1-carboxamide remains to be specifically elucidated, the broader family of azetidine carboxamides demonstrates remarkable functional diversity. This scaffold is a key component in molecules designed to act as:
-
Irreversible covalent inhibitors of the STAT3 transcription factor for oncology applications.
-
Novel inhibitors of mycolic acid biosynthesis in the fight against tuberculosis.
-
Herbicidal agents targeting plant-specific fatty acid synthesis .
The specific biological activity is exquisitely dependent on the substitution patterns and stereochemistry of the azetidine ring and its appended groups. This technical guide illustrates that the azetidine carboxamide core is a powerful and versatile platform for the development of targeted therapeutics and advanced chemical tools. Further investigation into the structure-activity relationships of 3-(aminomethyl)azetidine-1-carboxamide and its derivatives will undoubtedly uncover new and valuable biological functions.
References
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]
-
Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]
-
Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. Thieme E-Books & E-Journals. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]
-
Pre-emergence In Vivo Efficacy Screening of Azetidinyl Carboxamides... ResearchGate. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Azetidinones (~-Lactams). Shodhganga. [Link]
-
Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]
-
Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Molecular Biosciences. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]
-
Research Progress in the Role of Mycolic Acid in the Course of Mycobacterium Infection and the Corresponding Targets of Anti-tuberculotic Drugs. Chinese Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl-ACP Thioesterase Inhibition. ResearchGate. [Link]
-
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. [Link]
-
3-(aminomethyl)azetidine-1-carboxamide hydrochloride — Chemical Substance Information. Chemwatch. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 6. xn--48sz6kh6ag7kz83b.com [xn--48sz6kh6ag7kz83b.com]
- 7. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
